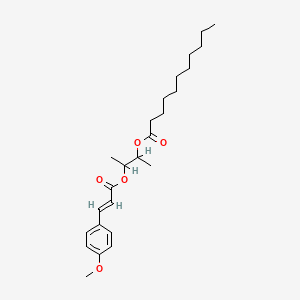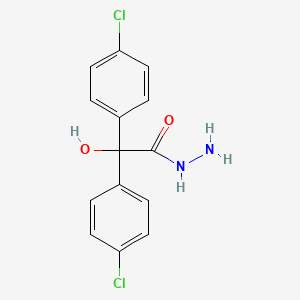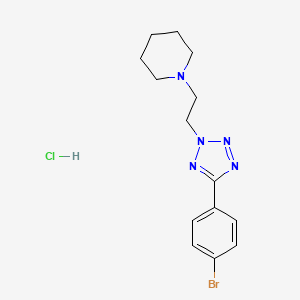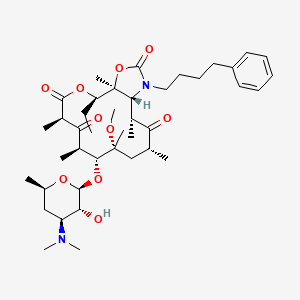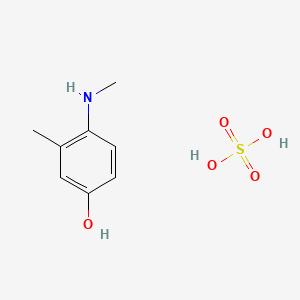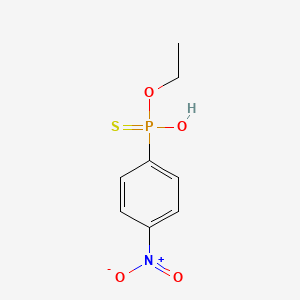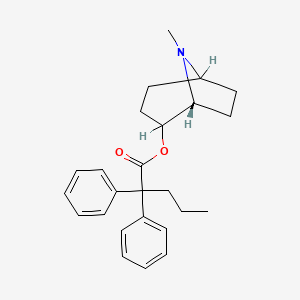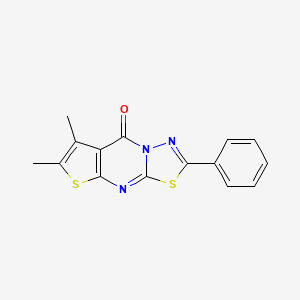
Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride: is a chemical compound with a complex structure that includes a benzilamide core, an ethyl group, and a tetrahydropyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of benzilamide with ethyl bromide to introduce the ethyl group. This is followed by the reaction with 1-methyl-1,2,3,6-tetrahydropyridine to form the desired tetrahydropyridyl moiety. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing cellular signaling pathways .
Medicine: In medicine, Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used as an intermediate in the production of other chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound with a similar tetrahydropyridyl moiety, known for its neurotoxic effects.
N,N-Diethyl-3-methylbenzamide (DEET): A compound with a benzilamide core, commonly used as an insect repellent.
Uniqueness: Benzilamide, N-ethyl-N-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl-, hydrochloride is unique due to its combination of a benzilamide core with an ethyl group and a tetrahydropyridyl moiety.
Properties
CAS No. |
102516-79-0 |
|---|---|
Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-ethyl-2-methoxy-N-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-4-25(21-15-17-24(2)18-16-21)22(26)23(27-3,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-15H,4,16-18H2,1-3H3;1H |
InChI Key |
UAWRLJDXTJZRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCN(CC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
